molecular formula C19H22ClNO3S B2392882 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034428-81-2

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2392882
CAS No.: 2034428-81-2
M. Wt: 379.9
InChI Key: XGKBPCODZTYUCI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a thiophen-3-yloxy group, and a piperidin-1-yl group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with an appropriate alkylating agent to produce 4-chlorophenoxyalkane.

    Introduction of the Piperidine Ring: The chlorophenoxyalkane is then reacted with piperidine under suitable conditions to introduce the piperidin-1-yl group.

    Attachment of the Thiophen-3-yloxy Group: The final step involves the reaction of the intermediate with thiophen-3-ol in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-yloxy)piperidin-1-yl)propan-1-one
  • 2-(4-Bromophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one
  • 2-(4-Chlorophenoxy)-2-methyl-1-(4-(furan-3-yloxy)piperidin-1-yl)propan-1-one

Uniqueness

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-(4-thiophen-3-yloxypiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S/c1-19(2,24-16-5-3-14(20)4-6-16)18(22)21-10-7-15(8-11-21)23-17-9-12-25-13-17/h3-6,9,12-13,15H,7-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKBPCODZTYUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)OC2=CSC=C2)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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